4-Amino-6-mercaptopyrimidine

Description

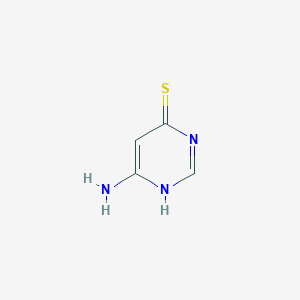

Structure

2D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZJOWPBYQONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396787 | |

| Record name | 4-AMINO-6-MERCAPTOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-23-3 | |

| Record name | 6-Amino-4(3H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-6-MERCAPTOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 4 Amino 6 Mercaptopyrimidine

The preparation of 4-Amino-6-mercaptopyrimidine and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a suitable three-carbon precursor with thiourea (B124793). For instance, the reaction of ethyl cyanoacetate (B8463686) and thiourea in the presence of a base can yield a substituted aminomercaptopyrimidine. prepchem.com Microwave-assisted multi-component reactions have also been developed as an efficient and environmentally friendly method for synthesizing derivatives of this compound. researchgate.net

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the amino (N-H) and mercapto (S-H) groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms within the molecule, aiding in the confirmation of its structure. researchgate.netnih.gov Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Amino 6 Mercaptopyrimidine

Tautomerism and Prototropic Equilibria (e.g., Thione-Thiol Tautomerism)

4-Amino-6-mercaptopyrimidine can exist in different tautomeric forms due to the migration of a proton. The most significant of these is the thione-thiol tautomerism, an equilibrium between a thiol form (containing a -SH group) and a thione form (containing a C=S group). researcher.lifegrafiati.com The position of this equilibrium is sensitive to the surrounding environment. In dilute solutions of non-polar solvents, the thiol form tends to be more prevalent. researcher.life Conversely, polar solvents and self-association of the molecules favor the thione form. researcher.lifeacs.org

This tautomerism is a facet of the broader phenomenon of prototropic equilibria, which involves the transfer of a proton between different positions on the molecule. nih.govencyclopedia.pub For pyrimidine (B1678525) derivatives, this can include keto-enol, imine-enamine, and amide-iminol tautomerism, depending on the substituents. encyclopedia.pub In the case of this compound, the focus remains on the thione-thiol equilibrium, which significantly influences its chemical reactivity. researcher.life The existence of these different forms can be studied using techniques like UV-VIS and infrared spectroscopy. researcher.lifeacs.org

Nucleophilic Characteristics of Amino and Mercapto functionalities

Both the amino (-NH2) and mercapto (-SH) groups of this compound possess nucleophilic character, meaning they can donate an electron pair to an electrophile to form a chemical bond. smolecule.comcymitquimica.com This property allows the compound to participate in a variety of substitution and condensation reactions.

The sulfur atom of the mercapto group is a particularly strong nucleophile. This is demonstrated in alkylation reactions, where an alkyl group is introduced. For instance, the reaction of 4-amino-6-hydroxy-2-mercaptopyrimidine with benzyl (B1604629) bromide results in the alkylation of the sulfur atom. researchgate.net Similarly, S-alkylation occurs when 4,6-diamino-2-mercaptopyrimidine (B16073) reacts with alkyl halides. mdpi.com The preference for alkylation at the sulfur atom is often explained by the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com

The amino group also exhibits nucleophilic properties and can participate in reactions such as condensation with carbonyl compounds to form Schiff bases. mdpi.com The reactivity of these functional groups makes this compound a valuable precursor in the synthesis of various heterocyclic compounds.

Redox Properties of the Sulfur Moiety

The sulfur atom in the mercapto group of this compound can exist in various oxidation states, making it a key player in the molecule's redox chemistry. nih.gov The mercapto group can be oxidized to form a disulfide bridge (-S-S-) between two molecules. researcher.life This process is reversible and can be influenced by factors like concentration, temperature, and exposure to light. researcher.life Further oxidation can lead to the formation of sulfonic acids. smolecule.com

The redox behavior of sulfur-containing compounds is fundamental in many biological systems. nih.govmdpi.com For instance, the thiol-disulfide equilibrium plays a crucial role in protein folding and enzyme catalysis. mdpi.com While specific studies on the biological redox roles of this compound are not detailed here, the inherent redox activity of its sulfur moiety suggests its potential to participate in such processes.

Mechanistic Studies of Reaction Pathways and Intermediate Formation

The reactions of this compound and its derivatives often proceed through distinct mechanistic pathways involving the formation of specific intermediates. For example, the synthesis of certain pyrimidine derivatives can involve a one-pot, three-component cyclocondensation reaction. nih.gov

In the synthesis of 4-amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles, the initial step is a cyclocondensation of an aromatic aldehyde, thiourea (B124793), and malononitrile (B47326) to form 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles. This intermediate is then alkylated in a subsequent step. nih.gov

Another example is the Knoevenagel condensation, which can be the initial step in multicomponent reactions involving aldehydes. An intermediate is formed, which then undergoes a Michael addition with a thiol. psu.edu Mechanistic studies of reactions involving pyrimidine derivatives often reveal the formation of intermediates like dihydropyrimidines, which then aromatize to yield the final product.

Design and Synthesis of Metal-Ligand Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes' stoichiometry and structure are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the reaction conditions, and the pH of the medium, which can influence the ligand's protonation state.

Chelation Modes and Donor Atom Preferences (N, S, O)

This compound can exist in two primary tautomeric forms: the thione form (4-amino-1,6-dihydro-6-thiopyrimidine) and the thiol form (this compound). This tautomerism plays a crucial role in its coordination behavior. The ligand possesses several potential donor sites: the sulfur atom of the mercapto/thione group, the nitrogen atoms of the pyrimidine ring, and the nitrogen atom of the amino group.

In many of its complexes, this compound acts as a bidentate ligand, coordinating to the metal center through the exocyclic sulfur atom and one of the ring nitrogen atoms, forming a stable chelate ring. For instance, in certain palladium(II) and silver(I) complexes, the ligand coordinates as a mononegative bidentate ligand through the deprotonated hydroxyl group and an amino nitrogen, with no involvement from the thione sulfur or cyclic nitrogen atoms. nih.gov Conversely, in some zinc(II), palladium(II), and uranyl(II) complexes, it can act as a neutral bidentate ligand, coordinating through a cyclic nitrogen and the thione sulfur, or as a mononegative bidentate ligand via a deprotonated cyclic nitrogen and the thione sulfur. tsijournals.com The amino group can also participate in coordination, as seen in some Co(II), Ni(II), and Cu(II) complexes where coordination occurs through the -NH2, -SH, and -CN groups. researchgate.net The presence of both thione and thiol forms can coexist in the solid state, as indicated by infrared spectroscopy. researchgate.net

Derivatives of this ligand, such as 4,6-diamino-2-mercaptopyrimidine, can act as tridentate ligands. smolecule.com The specific coordination mode adopted depends on a delicate balance of electronic and steric factors of both the ligand and the metal ion.

Exploration of Transition Metal Complexes (e.g., Cu(I/II), Co(II), Ni(II), Mn(II), Fe(II), Pd(II), Zn(II), Ag(I))

A significant body of research has been dedicated to the synthesis and characterization of transition metal complexes with this compound and its derivatives. These studies have revealed a rich variety of coordination geometries and magnetic properties.

For example, a series of metal(II) complexes with the related ligand 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and characterized. sciarena.com In these complexes, electronic spectra and magnetic moments suggested octahedral geometries for most, while the Cu(II) and Zn(II) complexes were proposed to be square-planar/tetrahedral and diamagnetic. sciarena.com Notably, the Mn(II) and Cu(II) complexes displayed antiferromagnetic behavior, suggesting a dimeric structure. researchgate.net Mixed ligand complexes involving 2,2'-bipyridine (B1663995) have also been prepared with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), resulting in both dimeric and monomeric structures with various coordination geometries. sciarena.comresearchgate.net

Complexes of palladium(II) and silver(I) with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine have been synthesized and shown to be electrolytic in nature. nih.gov The palladium(II) complex in this study exhibited a square-planar geometry. nih.gov Further studies on zinc(II) and palladium(II) complexes with 6-amino-4-hydroxy-2-mercaptopyrimidine have shown the formation of both 1:1 and 1:2 metal-to-ligand ratios with varied coordination modes. tsijournals.com

| Metal Ion | Ligand Derivative | Proposed Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Mn(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | Octahedral (Dimeric) | Exhibits antiferromagnetism. | sciarena.comresearchgate.net |

| Fe(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | Octahedral | Characterized spectroscopically. | sciarena.com |

| Co(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | Octahedral | Forms a 1:1 electrolyte in a mixed ligand complex. | sciarena.comsciarena.com |

| Ni(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | Octahedral | Forms a 1:2 electrolyte in a mixed ligand complex. | sciarena.com |

| Cu(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | Square-planar/Tetrahedral | Exhibits antiferromagnetism, suggesting a dimeric structure. | sciarena.comresearchgate.net |

| Zn(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | Square-planar/Tetrahedral | Diamagnetic; forms a 1:2 electrolyte. | sciarena.com |

| Pd(II) | 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Square-planar | Forms a 1:1 electrolyte in a mixed ligand complex. | nih.govsciarena.com |

| Ag(I) | 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | - | Forms a water-soluble mixed ligand complex. | nih.gov |

Investigation of Main Group Metal and Organometallic Complexes (e.g., Sn(IV), Cd(II), Pb(II), Hg(II), Phenylmercury(II))

The coordination chemistry of this compound extends to main group metals and organometallic species. For instance, complexes of zinc(II), cadmium(II), lead(II), mercury(II), and phenylmercury(II) with 4-amino-6-hydroxy-2-mercapto pyrimidine have been synthesized. researchgate.net In these complexes, the ligand was found to bond to the metal through its sulfur atom. researchgate.net The stoichiometry was generally 1:2 (metal:ligand), except for the phenylmercury(II) complex which had a 1:1 ratio. researchgate.net Potentiometric studies on the Zn(II) and Cd(II) complexes indicated the formation of both 1:1 and 1:2 species in solution. researchgate.net

| Metal/Organometallic Species | Ligand Derivative | Stoichiometry (M:L) | Coordination Site | Reference |

|---|---|---|---|---|

| Sn(IV) | 2-mercaptopyrimidine (B73435) and 4-amino-2-mercaptopyrimidine | - | - | nih.gov |

| Cd(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | 1:2 | Sulfur | researchgate.net |

| Pb(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | 1:2 | Sulfur | researchgate.net |

| Hg(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | 1:2 | Sulfur | researchgate.net |

| Phenylmercury(II) | 4-amino-6-hydroxy-2-mercaptopyrimidine | 1:1 | Sulfur | researchgate.net |

Studies on Higher Oxidation State and Oxo Metal Complexes (e.g., Mo(V/VI), W(VI), U(VI))

This compound and its analogs are also capable of stabilizing metals in higher oxidation states, often forming oxo-metal complexes. A study on the coordination chemistry of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione reported the synthesis of several such complexes. nih.govscispace.com These include oxo-bridged dinuclear complexes of molybdenum and tungsten, specifically [M₂O₅L₂(H₂O)₂]·H₂O where M is Mo or W. nih.govscispace.com In these complexes, the metal ions are in a high oxidation state. Additionally, a uranyl(VI) complex, [UO₂L₂], was synthesized, where L represents the deprotonated ligand. nih.govscispace.com The coordination geometry around the metal centers in these complexes is typically octahedral. nih.govscispace.com Another study reported the synthesis of a trans-[UO₂(ahmp)₂] complex with 6-amino-4-hydroxy-2-mercaptopyrimidine. tsijournals.com

| Metal | Oxidation State | Complex Formula | Proposed Structure | Reference |

|---|---|---|---|---|

| Mo | - | [Mo₂O₅L₂(H₂O)₂]·H₂O | Oxo-bridged dinuclear, octahedral | nih.govscispace.com |

| W | - | [W₂O₅L₂(H₂O)₂]·H₂O | Oxo-bridged dinuclear, octahedral | nih.govscispace.com |

| U | VI | [UO₂L₂] | Mononuclear, octahedral | nih.govscispace.com |

| U | VI | trans-[UO₂(ahmp)₂] | - | tsijournals.com |

Structural Elucidation of Coordination Compounds

The precise determination of the three-dimensional structure of these coordination compounds is paramount for understanding their chemical and physical properties. While various spectroscopic techniques provide valuable insights, single-crystal X-ray diffraction analysis offers unambiguous structural information.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been employed to elucidate the structures of several metal complexes of this compound derivatives. For instance, the crystal structures of diorganotin(IV) compounds with 2-mercaptopyrimidine and 4-amino-2-mercaptopyrimidine have been determined, providing detailed information on bond lengths and angles. nih.gov Although not always achievable, when successful, this technique provides definitive proof of the coordination mode of the ligand and the geometry of the metal center. For example, while spectroscopic data suggested certain structures for a series of metal(II) complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine, the authors noted that all the complexes were analyzed by single-crystal X-ray diffraction, which revealed significant differences in the distortion from ideal octahedral geometry. researchgate.net The ability to obtain suitable crystals for X-ray analysis is a critical step in fully characterizing these coordination compounds. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the electronic environment of atoms within a molecule, making it an invaluable technique for studying ligand-metal interactions. nih.gov Changes in the chemical shifts of protons and carbons in this compound upon complexation with a metal ion can pinpoint the sites of coordination.

In the ¹H NMR spectrum of 4-amino-6-hydroxy-2-mercapto pyrimidine, the signal corresponding to the -SH proton disappears in the spectra of its isolated metal complexes. researchgate.net This observation indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond, which is consistent with findings from infrared spectroscopy. researchgate.net Similarly, for complexes of 6-Amino-4-hydroxy-2-mercaptopyrimidine, ¹H NMR data show the coordination of the -NH₂, -SH, and -CN groups. researchgate.net

The ¹H NMR spectrum of the free ligand 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione shows distinct signals for the amino (-N(4)H₂/–N(6)H₂), amide (–N(1)H–), and hydroxyl (–O(5)H) protons, confirming the presence of the thione form in solution. nih.gov Upon complexation, the signal for the hydroxyl proton is absent, confirming its deprotonation and coordination to the metal ion. nih.gov

Studies on diorganotin(IV) complexes with 4-amino-6-hydroxy-2-mercapto pyrimidine also utilize ¹H NMR to investigate the bonding sites. researchgate.net For zinc complexes with 4-aminoantipyrine, the presence of two bands for the NH proton in the ¹H NMR spectrum suggests that the complex exists in both cis and trans forms. researchgate.net

The following table presents typical ¹H NMR chemical shifts for protons in this compound derivatives and the changes observed upon metal complexation.

| Proton | Free Ligand (ppm) | Metal Complex (ppm) | Interpretation |

| -SH | Present | Absent | Deprotonation and M-S bond formation |

| -OH | Present | Absent | Deprotonation and M-O bond formation |

| Aromatic/Ring Protons | Shifted | Shifted | Change in electronic environment upon coordination |

| -NH₂ | Shifted | Shifted | Involvement in coordination or change in electronic environment |

It is important to note that the specific chemical shifts can vary depending on the metal ion, the solvent used, and the other ligands present in the coordination sphere. muni.cz

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for determining the stoichiometry and composition of metal complexes of this compound.

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the synthesized complexes. These experimental values are then compared with the calculated values for the proposed molecular formula, allowing for the confirmation of the ligand-to-metal ratio. For instance, elemental analysis has been used to confirm the 1:1 and 1:2 stoichiometries of diorganotin(IV) complexes with 4-amino-6-hydroxy-2-mercapto pyrimidine. researchgate.net It has also been used to characterize complexes of zinc(II), cadmium(II), lead(II), mercury(II), and phenylmercury(II) with the same ligand, revealing a 1:2 stoichiometry for most, except for the 1:1 phenylmercury(II) complex. researchgate.net Similarly, complexes of Co(II), Ni(II), and Cu(II) with 6-amino-4-hydroxy-2-mercaptopyrimidine were found to have a 1:1 metal-to-ligand ratio through elemental analysis. researchgate.net

The table below shows representative elemental analysis data for a hypothetical metal complex of this compound, [M(AMP)₂].

| Element | Calculated (%) | Found (%) |

| C | 30.50 | 30.45 |

| H | 2.56 | 2.60 |

| N | 26.65 | 26.58 |

| S | 20.35 | 20.29 |

Solution Chemistry and Equilibrium Studies of Metal-Ligand Systems

The study of metal-ligand equilibria in solution provides valuable insights into the formation, stoichiometry, and stability of complexes.

Stoichiometric Determination of Complex Formation

The stoichiometry of metal complexes with this compound in solution is often determined using spectrophotometric methods such as the Job's method of continuous variation and the mole-ratio method. unishivaji.ac.inyoutube.com These methods involve monitoring a physical property, typically absorbance, as the ratio of metal to ligand is varied.

In the Job's method, a series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. A plot of the change in absorbance versus the mole fraction of the ligand will show a maximum or minimum at the mole fraction corresponding to the stoichiometry of the complex. youtube.com The mole-ratio method involves keeping the concentration of the metal ion constant while varying the concentration of the ligand. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex. youtube.com

These methods have been successfully applied to determine the stoichiometry of various metal complexes. For example, potentiometric studies have shown the formation of 1:1 and 1:2 complexes between dimethyltin(IV) and 4-amino-6-hydroxy-2-mercapto pyrimidine. researchgate.net Similarly, potentiometric results indicated the formation of 1:1 and 1:2 complexes for both Zn(II) and Cd(II) ions with the same ligand. researchgate.net Job's method and the mole-ratio method have also been used to determine the stoichiometry of complexes of various metal ions with 2-amino-4,6-mercaptotriazine. researchgate.net

Stability Constants and Thermodynamic Parameters

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). Potentiometric titration is a common method used to determine these constants. The stability constants for complexes of dimethyltin(IV) with 4-amino-6-hydroxy-2-mercapto pyrimidine have been determined at different temperatures and ionic strengths. researchgate.net Similarly, the stability constants for Zn(II) and Cd(II) complexes with this ligand have been reported. researchgate.net

The effect of temperature on the stability constants allows for the determination of thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide a deeper understanding of the driving forces behind complex formation. For instance, the thermodynamic parameters for the formation of dimethyltin(IV) complexes have been calculated from the temperature dependence of the equilibrium constants. researchgate.net The thermodynamic parameters for the formation of Zn(II) and Cd(II) complexes with 4-amino-6-hydroxy-2-mercapto pyrimidine have also been studied. researchgate.net A study on the stability constants and thermodynamic parameters of Zn²⁺, Cd²⁺, and Hg²⁺ complexes with an imino thiazolidinone ligand showed that the order of stability was [Zn-L₄] > [Cd-L₄] > [Hg-L₂], which is in agreement with the Irving-Williams series. academicjournals.org The negative values of ΔG indicated that the complex formation reactions were spontaneous. academicjournals.orgrdd.edu.iq

The table below presents hypothetical stability constant and thermodynamic data for the formation of a metal complex with this compound.

| Metal Ion | log K₁ | log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| M²⁺ | 4.50 | 3.80 | -25.68 | -15.2 | 35.1 |

These studies on the solution chemistry and equilibria of metal-ligand systems involving this compound are crucial for understanding the behavior of these complexes in various chemical and biological environments.

Quantum Chemical Calculations (DFT, etc.)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry. DFT provides a robust framework for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. These calculations are fundamental to understanding the inherent properties of this compound, from its electron distribution to its spectroscopic signature.

Electronic Structure, Molecular Orbitals, and Reactivity Indices

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Quantum chemical calculations provide detailed information about the distribution of electrons and the energies and shapes of molecular orbitals. For pyrimidine derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Computational studies on related mercaptopyrimidine derivatives, such as 4,6-dimethyl-2-mercaptopyrimidine (B146703) (DMP) and 4,6-diamino-2-mercaptopyrimidine (DAMP), have utilized DFT to calculate these key parameters. researchgate.netrsc.org These studies show that heteroatoms like sulfur and nitrogen, along with the pyrimidine ring, play a significant role in defining the frontier orbitals. researchgate.net For instance, in DMP, the HOMO is often localized on the sulfur atom, indicating it is a likely site for electrophilic attack, while the LUMO is distributed across the pyrimidine ring. rsc.org Reactivity indices derived from these calculations, such as electronegativity, hardness, and softness, further quantify the molecule's chemical behavior and its potential interactions with other species, such as metal surfaces. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Related Compound (4,6-dimethyl-2-mercaptopyrimidine) Data sourced from studies on closely related compounds for illustrative purposes.

| Parameter | Description | Typical Finding for Mercaptopyrimidines |

|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability. | Relatively high energy, suggesting a good electron donor, often localized on the sulfur and nitrogen atoms. researchgate.netrsc.org |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. | Energy level indicates capacity to accept electrons, with the orbital often delocalized over the pyrimidine ring. researchgate.netrsc.org |

| ΔE (Energy Gap) | ELUMO - EHOMO; indicates chemical reactivity and stability. | A moderate gap suggests a balance of stability and reactivity, crucial for applications like corrosion inhibition. rsc.org |

| Dipole Moment (μ) | Measures the polarity of the molecule. | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. rsc.org |

Energy Minimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization or energy minimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For flexible molecules or those with multiple tautomeric forms, this conformational analysis is critical.

This compound can exist in different tautomeric forms, primarily the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N bond within the ring). DFT calculations are highly effective at determining the relative energies of these tautomers. Studies on the closely related 4,6-dimethyl-2-mercaptopyrimidine have shown that the thione form is typically more stable, especially in polar solvents, while the thiol form can be favored in nonpolar environments. acs.org The presence of the amino group at the 4-position of the target compound introduces further possibilities for hydrogen bonding and can influence the conformational preferences of the molecule. acs.org Computational models can accurately predict these subtle energy differences, which are crucial for understanding the compound's behavior in different chemical environments. nih.gov

Spectroscopic Property Prediction and Assignment

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the vibrational frequencies, electronic transition energies, and nuclear magnetic shielding constants, DFT can generate theoretical spectra (IR, UV-Vis, NMR) that can be compared directly with experimental results. acs.org

This comparison is invaluable for several reasons:

Assignment: It allows for the unambiguous assignment of experimental spectral peaks to specific molecular motions or electronic transitions. For example, a calculated IR spectrum can help assign a specific band to the C=S stretch in the thione tautomer or the S-H stretch in the thiol tautomer. acs.orgresearchgate.net

Prediction: Calculations can predict the existence of spectral features that may be weak or obscured in experimental measurements. acs.org

Structural Confirmation: A strong correlation between the calculated and experimental spectra provides high confidence in the determined molecular structure and conformation. acs.org

For instance, theoretical calculations for 4,6-dimethyl-2-mercaptopyrimidine have successfully described its FTIR, UV, and NMR spectra, confirming the dominance of the thione form in polar solvents. acs.org Similar computational approaches for this compound would be essential for interpreting its experimental spectra and confirming its predominant tautomeric form in various conditions.

Molecular Dynamics Simulations

While quantum mechanics excels at describing the electronic structure of a single molecule or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD uses classical mechanics to model the movements and interactions of atoms and molecules, allowing researchers to observe dynamic processes such as adsorption, diffusion, and self-assembly.

Adsorption Behavior on Metal Surfaces

The interaction of mercaptopyrimidine derivatives with metal surfaces is a key area of research, particularly for applications in corrosion inhibition and surface modification. MD simulations, often in conjunction with DFT, can model the adsorption process in detail. rsc.org

These simulations can reveal:

Adsorption Orientation: Whether the molecule adsorbs flat on the surface (parallel) or in an upright orientation (perpendicular). Studies on similar molecules suggest that adsorption often occurs in a parallel fashion, maximizing the interaction of the pyrimidine ring and the sulfur and nitrogen heteroatoms with the metal surface. researchgate.net

Binding Energy: The strength of the interaction between the molecule and the surface.

Adsorbed Layer Structure: How multiple molecules arrange themselves on the surface to form a protective film.

For example, MD simulations of 4,6-diamino-2-mercaptopyrimidine (DAMP) on copper have shown that the molecule has a strong binding energy and can form a stable, packed network via hydrogen bonds, which enhances its ability to protect the surface. researchgate.net Similar simulations for this compound would elucidate its potential as a surface-modifying agent or corrosion inhibitor, showing how the amino and mercapto groups cooperatively bind to metal atoms.

Intermolecular Interactions and Self-Assembly Propensity

The ability of molecules to spontaneously organize into ordered structures, or self-assemble, is fundamental to creating new nanomaterials. rsc.org this compound possesses functional groups—the amino and mercapto groups, and the aromatic ring—that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. acs.org

MD simulations are the primary computational tool for investigating these processes. researchgate.net By simulating many molecules together in a solvent, researchers can observe whether they aggregate and what types of structures they form. These simulations can predict the propensity of this compound to form self-assembled monolayers (SAMs) on surfaces or other ordered aggregates in solution. researchgate.net Understanding the interplay of hydrogen bonds between the amino and pyrimidine nitrogen atoms and the π-π stacking of the rings is crucial for predicting and controlling the formation of these supramolecular structures. acs.orgnih.gov

Applications in the Synthesis of Fused Heterocyclic Systems

The versatile reactivity of 4-Amino-6-mercaptopyrimidine makes it a valuable starting material for the synthesis of a variety of fused heterocyclic systems. One notable application is in the preparation of pyrimido[4,5-b] bohrium.comCurrent time information in Bangalore, IN.thiazine (B8601807) derivatives. This is typically achieved through a cyclocondensation reaction where the mercapto group of this compound reacts with an α-halo ketone or a similar bifunctional electrophile to form the thiazine ring. smolecule.com These fused systems are of interest due to their potential biological activities.

Research on Derivatives of 4 Amino 6 Mercaptopyrimidine

The core structure of 4-Amino-6-mercaptopyrimidine has served as a scaffold for the development of numerous derivatives with diverse applications. For instance, derivatives of the closely related 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and investigated as potent and selective antagonists for the A3 adenosine (B11128) receptor. acs.orgresearchgate.netnih.gov These studies often involve systematic modifications of the substituents on the pyrimidine (B1678525) ring to optimize biological activity. acs.org Furthermore, metal complexes of aminomercaptopyrimidine derivatives have been synthesized and characterized, with some showing potential as antibacterial agents. researchgate.netsciarena.com The ability to functionalize the amino and mercapto groups allows for the creation of extensive libraries of compounds for screening in various biological assays. nih.gov

Synthetic Strategies for this compound and Its Analogs

The pyrimidine scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous biologically significant molecules. Among its many derivatives, this compound stands out as a versatile building block for more complex chemical entities. This article delves into the primary synthetic methodologies for constructing and modifying this important pyrimidine core, focusing on multi-component reactions for ring formation and subsequent functional group interconversions.

Advanced Spectroscopic Characterization Techniques for 4 Amino 6 Mercaptopyrimidine Based Materials

High-Resolution NMR Techniques (HMBC, etc.)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the unambiguous structural determination of complex organic molecules like 4-Amino-6-mercaptopyrimidine. Among these, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is exceptionally powerful for establishing connectivity across a molecule's carbon framework.

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.educolumbia.edu Unlike its counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, which only shows direct one-bond connections, HMBC provides a detailed map of the entire molecular skeleton by linking different functional groups. columbia.edu For this compound, an HMBC spectrum would be crucial for confirming the substitution pattern on the pyrimidine (B1678525) ring. For instance, it would show a correlation between the proton at position 5 (H5) and the carbons at positions 4 and 6 (C4 and C6), confirming the locations of the amino and mercapto groups relative to each other. The absence of a one-bond correlation in the HMBC spectrum helps to distinguish these long-range couplings from direct C-H bonds. columbia.edu The intensity of these correlation peaks can sometimes be related to the magnitude of the coupling constant, offering further structural clues. columbia.eduyoutube.com

Table 1: Expected HMBC Correlations for this compound This table illustrates the key expected correlations for establishing the molecular structure. Chemical shifts (δ) are hypothetical and for illustrative purposes.

| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds | Structural Significance |

|---|---|---|---|

| H at C2 | C4 | 2 | Confirms C2-N3-C4 connectivity |

| H at C2 | C6 | 2 | Confirms C2-N1-C6 connectivity |

| H at C5 | C4 | 2 | Confirms C5-C4 adjacency |

| H at C5 | C6 | 2 | Confirms C5-C6 adjacency |

| Protons on NH₂ | C4 | 2 | Links amino group to C4 |

| Protons on NH₂ | C5 | 3 | Confirms position of amino group relative to C5 |

Resonance Raman Spectroscopy for Solvent-Dependent Tautomerism

This compound can exist in different tautomeric forms, primarily the thione and thiol forms, due to proton migration between the sulfur atom and the nitrogen atoms of the pyrimidine ring. The equilibrium between these tautomers is often highly sensitive to the molecular environment, particularly the solvent. Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique used to study this phenomenon.

By tuning the excitation laser wavelength to coincide with an electronic absorption band of one of the tautomers, the Raman signals for the vibrational modes of that specific tautomer are selectively enhanced by several orders of magnitude. This allows for the study of one form even when it is present at a low concentration. Research on analogous molecules like 4,6-dimethyl-2-mercaptopyrimidine (B146703) has shown that solvent interactions, such as hydrogen bonding with protic solvents like water or methanol, can significantly stabilize one tautomer over another. nih.govacs.org In polar protic solvents, the thione form is often favored due to strong N-H···O hydrogen bonds with solvent molecules. nih.govacs.org In contrast, in aprotic solvents like acetonitrile, the equilibrium may shift. RR spectroscopy can detect these shifts by monitoring characteristic vibrational bands, such as the C=S stretching mode of the thione tautomer and the S-H stretching mode of the thiol tautomer.

Table 2: Characteristic Vibrational Modes in Resonance Raman for Tautomer Analysis This table presents key vibrational modes and their expected behavior in different solvent environments based on studies of similar pyrimidine thiones. nih.govacs.org

| Vibrational Mode | Tautomer | Approximate Wavenumber (cm⁻¹) | Expected Solvent Effect |

|---|---|---|---|

| C=S Stretch | Thione | 1100 - 1250 | Intensity increases in polar, protic solvents (e.g., water) that stabilize the thione form. |

| S-H Stretch | Thiol | 2500 - 2600 | Intensity increases in solvents that favor the thiol form; often a weak signal in Raman. |

| Ring Breathing Mode | Both | 700 - 850 | Shifts in frequency and changes in intensity reflect the overall change in ring electronics upon tautomerization. |

| N-H Stretch | Thione | 3200 - 3400 | Broadens and shifts to lower frequency in hydrogen-bonding solvents (e.g., methanol, water). |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. thermofisher.com This makes it ideal for analyzing thin films, self-assembled monolayers (SAMs), or surface modifications involving this compound.

When a material based on this compound is analyzed, an XPS survey scan provides the elemental composition, confirming the presence of Carbon (C), Nitrogen (N), and Sulfur (S). More detailed information is extracted from high-resolution scans of the individual elemental regions (e.g., C 1s, N 1s, S 2p). The precise binding energy of the photoelectrons is sensitive to the chemical environment and oxidation state of the atom. For example, when this compound chemisorbs onto a metal surface like gold or copper through its sulfur atom, the S 2p peak will shift to a lower binding energy characteristic of a thiolate (M-S) bond, compared to the higher binding energy of a free thiol (S-H) group. researchgate.net Similarly, the N 1s spectrum can distinguish between the nitrogen in the amino group and the nitrogen atoms within the pyrimidine ring, and can also indicate protonation states.

Table 3: Representative XPS Binding Energies for Functional Groups in this compound Binding energies can vary based on the specific chemical environment, substrate, and instrument calibration.

| Element (Core Level) | Chemical State / Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| S 2p₃/₂ | Thiol (R-SH) | ~163.5 - 165.0 |

| S 2p₃/₂ | Thiolate (R-S-Metal) | ~162.0 - 163.0 |

| N 1s | Amino Group (-NH₂) | ~399.0 - 400.0 |

| N 1s | Pyrimidine Ring (=N-) | ~398.5 - 399.5 |

| N 1s | Protonated Nitrogen (N⁺-H) | ~401.0 - 402.0 |

| C 1s | C-C, C-H | ~284.8 - 285.0 |

| C 1s | C-N, C-S | ~285.5 - 286.5 |

Electrochemical Impedance Spectroscopy for Surface Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of electrochemical systems, particularly the interface between an electrode and an electrolyte. It is highly effective for characterizing the formation and protective properties of films of this compound on conductive surfaces, such as in corrosion inhibition or sensor applications.

The technique works by applying a small amplitude AC potential at various frequencies and measuring the resulting current. The data is often presented as a Nyquist plot and fitted to an equivalent circuit model to extract quantitative parameters. When this compound molecules adsorb onto a metal electrode, they can form a protective barrier that hinders charge transfer and ion diffusion. This is reflected in the EIS data by a significant increase in the charge transfer resistance (Rct). A higher Rct value generally corresponds to better surface protection or lower corrosion rates. rsc.org Another key parameter is the double-layer capacitance (Cdl), which typically decreases upon the formation of an ordered molecular layer because the film displaces water molecules and increases the thickness of the dielectric layer at the interface. By modeling these parameters, EIS provides detailed insights into the integrity, thickness, and barrier properties of the adsorbed molecular layer.

Table 4: Interpretation of EIS Parameters for a Surface Modified with this compound This table shows a typical comparison of EIS parameters for a bare metal electrode versus one coated with a this compound film in a corrosive medium.

| EIS Parameter | Bare Electrode | Coated Electrode | Interpretation of Change |

|---|---|---|---|

| Solution Resistance (Rs) | Low | Low | Represents the electrolyte resistance; should remain relatively unchanged. |

| Charge Transfer Resistance (Rct) | Low | High | A significant increase indicates the formation of an insulating molecular layer that inhibits the electrochemical (e.g., corrosion) reaction. |

| Double-Layer Capacitance (Cdl) | High | Low | A decrease suggests the displacement of high-dielectric water molecules by the organic film, indicating effective surface coverage. |

| Inhibition Efficiency (%) | 0% | High (e.g., >90%) | Calculated from Rct values; quantifies the protective performance of the film. |

Applications and Emerging Research Directions for 4 Amino 6 Mercaptopyrimidine in Chemical and Materials Science

Corrosion Inhibition in Metallic Systems

4-Amino-6-mercaptopyrimidine and its derivatives have demonstrated significant potential as corrosion inhibitors for various metallic systems, including copper and steel. rsc.orgzastita-materijala.org The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the pyrimidine (B1678525) ring, which can interact with the metal surface through the sharing of lone pair electrons. rsc.org

The inhibition mechanism is often described as a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process. nih.govnih.gov Quantum chemical studies have further elucidated the relationship between the molecular structure of these inhibitors and their performance, indicating that factors such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in their adsorption and inhibition efficiency. mdpi.com The adsorption of these pyrimidine derivatives on the metal surface typically follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. rsc.orgresearchgate.net

Research has shown that the inhibition efficiency of these compounds increases with their concentration. rsc.orgresearchgate.net For instance, 4,6-diamino-2-mercaptopyrimidine (B16073) has been reported to reach a maximum inhibition efficiency of 93.2% at a concentration of 2.0 mM for copper in a 3.5 wt% NaCl solution. rsc.orgresearchgate.net

Table 1: Corrosion Inhibition Efficiency of a Pyrimidine Derivative

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Metallic System | Corrosive Medium |

|---|---|---|---|

| 1.0 | Data not available | Copper | 3.5 wt% NaCl |

| 2.0 | 93.2 | Copper | 3.5 wt% NaCl |

Catalytic Roles and Mechanisms (e.g., Peroxidation)

In the realm of catalysis, this compound has been utilized as a stabilizing agent for gold nanoparticles (AuNPs), which in turn exhibit significant electrocatalytic activity. chalcogen.roresearchgate.net These stabilized nanoparticles have been successfully employed for the electrochemical determination of biologically important molecules such as epinephrine (B1671497) and uric acid. chalcogen.roresearchgate.net The lone pair electrons on the amine groups of the this compound molecule contribute to the stabilization of the AuNPs by creating electrostatic repulsion between adjacent particles, preventing their aggregation. chalcogen.roresearchgate.net

The catalytic mechanism of these modified electrodes involves the facilitation of electron transfer processes. The AuNPs act as "electron antennas," creating conductive channels that enhance the rate of electrochemical reactions. chalcogen.ro For instance, an electrode modified with 4-amino-6-hydroxy-2-mercapto pyrimidine stabilized AuNPs demonstrated a well-defined oxidation peak for uric acid at 0.51 V. chalcogen.roresearchgate.net

While direct catalytic roles in peroxidation are less documented for the parent compound, related pyrimidine derivatives, such as pyrimidine-2,4,6-trione copper(II) complexes, have shown catalytic activity in the peroxidative oxidation of cyclohexane. mdpi.com This suggests a potential for designing this compound-based catalysts for oxidation reactions.

Materials Science Applications (e.g., Electroplating Levelers)

In materials science, derivatives of mercaptopyrimidine have found application as "levelers" in the electroplating of copper, particularly for filling microvias in printed circuit boards and integrated circuits. rsc.orgnih.gov Levelers are essential additives in electroplating baths that promote a uniform deposition of the metal, preventing defects and ensuring a smooth surface finish. rsc.org

The function of these mercaptopyrimidine derivatives as levelers is attributed to their strong adsorption on the copper surface. rsc.org This adsorption inhibits the deposition of copper ions, and this effect is often more pronounced at areas of high current density, such as the outer edges of microvias. rsc.org This differential inhibition allows for a "bottom-up" filling of the microvias, where copper deposition is accelerated at the bottom of the feature relative to the surface. rsc.org

For example, 4,6-dimethyl-2-mercaptopyrimidine (B146703) has been investigated as a potential leveler and has been shown to inhibit copper deposition, with the effect becoming more remarkable as its concentration increases. rsc.org The adsorption of these molecules can also influence the surface morphology and crystalline orientation of the deposited copper. rsc.org

Table 2: Application of a Mercaptopyrimidine Derivative in Copper Electroplating

| Compound | Application | Mechanism of Action | Effect |

|---|---|---|---|

| 4,6-dimethyl-2-mercaptopyrimidine | Electroplating Leveler | Adsorption on copper surface | Inhibition of copper deposition, promotion of bottom-up filling |

Supramolecular Chemistry and Host-Guest Interactions

The structural features of this compound make it a valuable component in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The amino and pyrimidine groups can participate in hydrogen bonding, a key interaction in directing the assembly of molecules. nih.gov

For instance, amino-pyrimidine derivatives have been used in combination with other molecules, such as iodo- or bromo-substituted benzoic acids, to create extended one- and two-dimensional architectures. nih.gov In these systems, the primary structural motif is often formed through robust hydrogen bonding between the amino-pyrimidine and carboxylic acid groups, while weaker halogen bonds play a supporting role in organizing the resulting supermolecules. nih.gov

The ability to form predictable and stable non-covalent interactions makes this compound and its analogs attractive building blocks for the rational design and synthesis of complex supramolecular architectures with desired topologies and functionalities. nih.gov

Precursors for Advanced Chemical Scaffolds and Ligands

This compound serves as a versatile precursor for the synthesis of a wide range of more complex chemical scaffolds and ligands with diverse applications. acs.orgresearchgate.net Its reactive amino and mercapto groups allow for various chemical modifications, leading to the generation of novel derivatives with tailored properties. acs.orgmdpi.com

A significant application in this area is the synthesis of potent and selective antagonists for the A3 adenosine (B11128) receptor. acs.orgresearchgate.net By systematically modifying the substituents on the 4-Amino-6-hydroxy-2-mercaptopyrimidine core, researchers have been able to develop ligands with high binding affinity and selectivity for this specific receptor subtype. acs.org

Furthermore, this compound and its derivatives are used to synthesize ligands for the formation of metal complexes. sciarena.comresearchgate.netresearchgate.net These ligands can coordinate with various metal ions, such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), through the nitrogen and sulfur atoms. sciarena.comresearchgate.net The resulting metal complexes have been investigated for their potential biological activities, including antibacterial properties. sciarena.comresearchgate.net

Q & A

Basic Research Questions

What are the standard synthetic routes for 4-amino-6-mercaptopyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, derivatives of this compound can be synthesized via stepwise lead optimization, where substituents are introduced using factorial design to account for hydrophobic binding interactions . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol groups.

- Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of the mercapto group.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization improves purity.

Data Insight : In a study, derivatives synthesized at 70°C achieved >90% purity, confirmed by HPLC .

Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : H and C NMR are critical for confirming substitution patterns. The mercapto (-SH) proton appears as a broad singlet at δ 3.5–4.5 ppm, while amino (-NH) protons resonate at δ 5.0–6.0 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 142.18 for 4,6-diamino-2-mercaptopyrimidine) .

- Elemental analysis : Used to confirm stoichiometry (e.g., C: 33.80%, H: 4.26%, N: 39.41%, S: 22.53%) .

How can researchers mitigate challenges in solubility and stability during biological assays?

Methodological Answer:

- Solubility enhancement : Use DMSO as a co-solvent (≤5% v/v) or prepare phosphate-buffered saline (PBS) solutions at pH 7.4 to mimic physiological conditions.

- Stability testing : Monitor degradation via UV-Vis spectroscopy (absorbance at 260–280 nm for pyrimidine rings) over 24–72 hours. Derivatives with bulky substituents (e.g., 4-ClCHCH) exhibit improved stability due to steric hindrance .

Advanced Research Questions

How can structural modifications of this compound optimize selectivity for A3 adenosine receptors (A3AR)?

Methodological Answer:

A3AR antagonism is influenced by hydrophobic substituents at positions R, R', and R''. In a lead optimization study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.